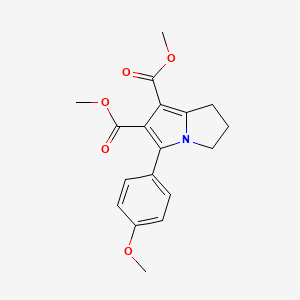

dimethyl 5-(4-methoxyphenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate

Description

Dimethyl 5-(4-methoxyphenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate is a bicyclic heterocyclic compound featuring a partially saturated pyrrolizine core (two fused rings: a five-membered and a three-membered ring) substituted with a 4-methoxyphenyl group at position 5 and methyl ester groups at positions 6 and 7 . This compound is of interest in medicinal chemistry and materials science due to its structural complexity and tunable substituents.

Properties

IUPAC Name |

dimethyl 3-(4-methoxyphenyl)-6,7-dihydro-5H-pyrrolizine-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO5/c1-22-12-8-6-11(7-9-12)16-15(18(21)24-3)14(17(20)23-2)13-5-4-10-19(13)16/h6-9H,4-5,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFQGEHCYRPLWPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C(=C3N2CCC3)C(=O)OC)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 5-(4-methoxyphenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with a suitable pyrrolizine precursor under acidic or basic conditions. This is followed by esterification reactions to introduce the dicarboxylate groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency. Industrial methods also emphasize the optimization of reaction conditions to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-(4-methoxyphenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester groups into alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

Substitution: Halogenating agents, nucleophiles like amines or thiols, often in the presence of catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Dimethyl 5-(4-methoxyphenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of dimethyl 5-(4-methoxyphenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Substituents on the phenyl ring significantly alter electronic, steric, and solubility properties. Key analogs include:

Key Findings :

Core Structure Modifications

Variations in the heterocyclic core influence ring strain, conjugation, and binding affinity:

Key Findings :

Reactivity Trends :

- Methoxy and amino groups facilitate electrophilic substitution, while fluorine directs meta-substitution .

- Tert-butyl analogs face challenges in crystallization due to steric hindrance .

Biological Activity

Dimethyl 5-(4-methoxyphenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate (CAS No. 62522-96-7) is a pyrrolizine derivative notable for its complex structure and potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action based on diverse scientific literature.

Overview of the Compound

This compound features a unique pyrrolizine ring system substituted with methoxyphenyl and dicarboxylate groups. The molecular formula is , and it has a molecular weight of approximately 329.35 g/mol. The presence of these functional groups contributes to its distinct chemical properties and biological activities.

Synthesis

The compound is synthesized through multi-step organic reactions, typically starting with the condensation of 4-methoxybenzaldehyde with a pyrrolizine precursor. This reaction is followed by esterification to introduce the dicarboxylate groups. Controlled conditions are vital for achieving high yields and purity.

Synthetic Route Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Condensation | 4-Methoxybenzaldehyde, Pyrrolizine precursor |

| 2 | Esterification | Dicarboxylic acid derivatives |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Molecular docking studies reveal that it interacts with lipoxygenases (ALOX15), which are implicated in inflammatory processes. This interaction may modulate the enzyme's activity, leading to reduced inflammation in biological models .

Antioxidant Activity

Molecular docking simulations suggest that this compound possesses antioxidant properties. These properties are crucial for protecting cells from oxidative stress and may contribute to its therapeutic potential in various diseases .

The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets such as enzymes or receptors. The structural characteristics of the compound enable it to modulate the activity of these targets, resulting in various pharmacological effects.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with similar structures:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 5-(4-Methoxyphenyl)-1H-indole | Indole derivative | Anticancer activity |

| 5-(4-Methoxyphenyl)-1H-imidazole | Imidazole derivative | Antimicrobial properties |

This compound stands out due to its specific combination of functional groups and ring structure, which imparts distinct chemical reactivity and biological activity.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Antimicrobial Study : A recent study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations.

- Anti-inflammatory Research : In vitro assays showed that this compound significantly reduced pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages.

- Antioxidant Activity : The compound exhibited a high radical scavenging capacity in DPPH assays, indicating its potential as an antioxidant agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for dimethyl 5-(4-methoxyphenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate, and how can its purity be validated?

- Methodological Answer : A one-pot two-step reaction protocol, analogous to the synthesis of structurally related pyrrolizine derivatives, can be adapted. Key steps include cyclization and functionalization using catalytic conditions (e.g., acid/base catalysts). Post-synthesis, purity validation should employ 1H/13C NMR (to confirm substituent integration and stereochemistry), HRMS (to verify molecular mass accuracy within ±2 ppm), and HPLC (for quantitative purity assessment). Contradictions in spectral data should be resolved via 2D NMR (e.g., COSY, HSQC) to assign ambiguous signals .

Q. How should researchers design experiments to optimize reaction yields for pyrrolizine-based dicarboxylates?

- Methodological Answer : Use statistical Design of Experiments (DoE) to identify critical variables (e.g., temperature, solvent polarity, catalyst loading). For example, a central composite design can minimize the number of trials while maximizing data robustness. Response surface methodology (RSM) can model nonlinear relationships between variables. Reference studies on tetrahydroimidazo[1,2-a]pyridine synthesis highlight the importance of solvent selection (polar aprotic solvents enhance cyclization) and stoichiometric ratios .

Q. What safety protocols are essential when handling pyrrolizine derivatives in laboratory settings?

- Methodological Answer : Adhere to Chemical Hygiene Plan guidelines, including fume hood use for volatile intermediates, PPE (gloves, goggles), and spill containment protocols. Pre-experiment safety assessments should evaluate compound toxicity (via SDS) and reactivity (e.g., nitro or methoxy substituents may require inert atmospheres). Mandatory safety training and 100% compliance on safety exams are prerequisites for experimental work .

Advanced Research Questions

Q. How can computational methods accelerate the design of pyrrolizine derivatives with targeted properties?

- Methodological Answer : Integrate quantum chemical calculations (e.g., DFT for transition state analysis) with machine learning (ML) -driven reaction prediction. For instance, ICReDD’s approach combines reaction path searches (via GRRM or AFIR methods) with experimental feedback loops to refine computational models. This hybrid methodology reduces trial-and-error cycles, particularly for optimizing regioselectivity in heterocyclic systems .

Q. What analytical strategies resolve contradictions in spectral data for structurally complex pyrrolizine derivatives?

- Methodological Answer : Cross-validate NMR assignments with X-ray crystallography (for solid-state conformation) and IR spectroscopy (to confirm functional groups like carbonyls). In cases of overlapping signals, use deuterated solvent exchange or variable-temperature NMR to distinguish dynamic processes (e.g., ring puckering). Discrepancies between calculated and observed HRMS values may indicate isotopic impurities or adduct formation, requiring ESI-TOF/MS reanalysis .

Q. How do substituents (e.g., 4-methoxyphenyl) influence the photophysical or catalytic properties of pyrrolizine dicarboxylates?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies by systematically varying substituents. For electronic effects, use UV-Vis spectroscopy and cyclic voltammetry to correlate methoxy group electron-donating capacity with redox potentials. Comparative studies on analogs (e.g., nitro- or chloro-substituted pyrrolizines) can isolate steric vs. electronic contributions .

Q. What methodologies assess the environmental fate and degradation pathways of pyrrolizine-based compounds?

- Methodological Answer : Apply high-resolution mass spectrometry (HRMS) and isotopic labeling to track degradation products in simulated environmental matrices (e.g., aqueous/organic mixtures under UV exposure). Collaborate with atmospheric chemistry programs to model heterogeneous reactions (e.g., ozonolysis or hydroxyl radical interactions) using chamber-based experiments .

Data Contradiction & Validation

Q. How should researchers address discrepancies between computational predictions and experimental outcomes in pyrrolizine synthesis?

- Methodological Answer : Perform sensitivity analysis on computational parameters (e.g., basis set selection in DFT). Validate intermediates via in situ FTIR or Raman spectroscopy to detect unmodeled side reactions. For example, discrepancies in yield predictions may arise from solvent effects not accounted for in gas-phase calculations, necessitating explicit solvation models .

Q. What experimental controls ensure reproducibility in multi-step syntheses of pyrrolizine dicarboxylates?

- Methodological Answer : Implement strict moisture/oxygen-free conditions for air-sensitive steps (e.g., Grignard additions). Use internal standards (e.g., deuterated analogs) in NMR to monitor reaction progress. Publish detailed procedural logs, including failure cases (e.g., column chromatography gradients that caused decomposition), to aid reproducibility .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.